
4-Amino-4'-nitrodiphenyl sulfide
Overview
Description
4-Amino-4’-nitrodiphenyl sulfide is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a diphenyl sulfide backbone. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-4’-nitrodiphenyl sulfide can be synthesized through the reaction of chlorobenzene with sodium sulfide in a two-phase system composed of water and an organic solvent. This reaction is typically carried out in the presence of a phase-transfer catalyst under continuous hydroacoustic treatment . The reaction conditions involve maintaining a specific temperature and pH to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 4-Amino-4’-nitrodiphenyl sulfide often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of phase-transfer catalysts and continuous hydroacoustic treatment is crucial for achieving high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-nitrodiphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted diphenyl sulfide derivatives.
Scientific Research Applications
Chemical Synthesis
4-Amino-4'-nitrodiphenyl sulfide serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of:
- Dyes and Pigments : The compound is involved in synthesizing azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability.
- Pharmaceuticals : It is a precursor for synthesizing antibiotic agents, particularly those targeting bacterial infections. The compound's amino and nitro groups facilitate further chemical modifications that enhance biological activity.
Nonlinear Optical Materials
Recent studies have highlighted the nonlinear optical properties of this compound, making it a candidate for applications in photonics. Its potential uses include:
- Optical Switches : The compound can be incorporated into materials that exhibit nonlinear refractive indices, allowing for the development of optical switches essential for telecommunications.
- Laser Technology : Its properties may enable the creation of laser materials that operate at specific wavelengths, enhancing the efficiency of laser devices.
Environmental Applications
The compound has been explored for its role in environmental remediation processes:
- Detection of Pollutants : this compound can be used as a probe in detecting environmental pollutants, particularly heavy metals and other toxic substances.
- Catalysis : It has shown promise as a catalyst in various chemical reactions aimed at breaking down hazardous waste materials.
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the effective use of this compound in synthesizing azo dyes through diazotization reactions. The resulting dyes exhibited excellent fastness properties on cotton fabrics, showcasing their potential for industrial applications.
Property | Value |
---|---|
Color Fastness | Excellent |
Light Fastness | Good |
Solubility | Soluble in water |
Case Study 2: Nonlinear Optical Properties
Research conducted on the nonlinear optical properties of this compound revealed its suitability for use in optical devices. The study measured parameters such as refractive index changes and absorption spectra under varying conditions.
Parameter | Value |
---|---|
Nonlinear Refractive Index | 0.25 |
Absorption Peak | 532 nm |
Response Time | 40 ps |
Mechanism of Action
The mechanism of action of 4-Amino-4’-nitrodiphenyl sulfide involves its interaction with molecular targets through various pathways:
Molecular Interactions: The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-nitrodiphenyl ether
- 4-Amino-4’-nitrodiphenyl disulfide
- 4-Amino-4’-nitrodiphenyl sulfone
Uniqueness
4-Amino-4’-nitrodiphenyl sulfide is unique due to its specific combination of functional groups (amino and nitro) attached to a diphenyl sulfide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
4-Amino-4'-nitrodiphenyl sulfide (CAS Number: 101-59-7) is an organic compound characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a diphenyl sulfide backbone. Its molecular formula is C12H10N2O2S. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The unique structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties are significant for its biological activity and potential medicinal applications.
Property | Value |
---|---|
Molecular Formula | C12H10N2O2S |
Molecular Weight | 250.28 g/mol |
Melting Point | 90-92 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound exhibits charge-transfer properties, facilitating electron transfer between the amino and nitro groups, which can influence enzyme activity and receptor interactions .
Key Mechanisms:
- Charge Transfer: The interaction between the amino and nitro groups creates a dipole moment, which can affect biological pathways.
- Enzyme Interaction: The compound may modulate the activity of specific enzymes, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound reveal promising results. It has been observed to induce apoptosis in cancer cell lines, likely through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition of bacterial growth at varying concentrations, highlighting its potential as a therapeutic agent. -
Anticancer Activity:
In vitro studies demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships. Mechanistic studies suggested that the compound induces apoptosis through reactive oxygen species (ROS) generation .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Yes | Yes |
4-Amino-4'-nitrodiphenyl ether | Limited | No |
4-Amino-4'-nitrodiphenyl sulfone | Yes | Moderate |
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPKGHOGUVVDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073154 | |
Record name | 4-[(4-Nitrophenyl)thio]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-59-7 | |
Record name | 4-[(4-Nitrophenyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-((p-Nitrophenyl)thio)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-4'-nitrodiphenyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(4-Nitrophenyl)thio]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(p-nitrophenylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-4'-NITROPHENYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ6Y8J91OP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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